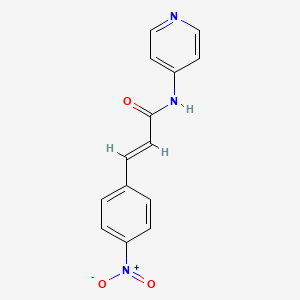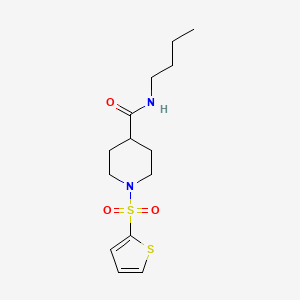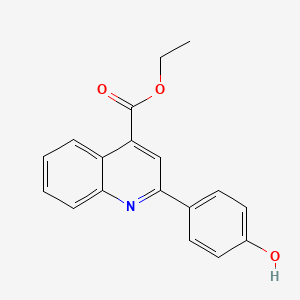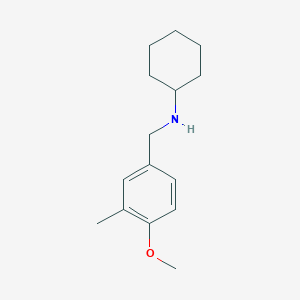
3-(4-nitrophenyl)-N-4-pyridinylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-nitrophenyl)-N-4-pyridinylacrylamide, also known as NPPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the acrylamide family and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-N-4-pyridinylacrylamide is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the inhibition of the enzyme's activity and the prevention of the biochemical reaction that the enzyme catalyzes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which makes it a potential candidate for the development of drugs for the treatment of oxidative stress-related diseases. It has also been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-nitrophenyl)-N-4-pyridinylacrylamide in lab experiments is its high solubility in water and organic solvents. This makes it easy to prepare solutions of this compound for use in experiments. However, one of the limitations of using this compound in lab experiments is its high cost. This compound is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(4-nitrophenyl)-N-4-pyridinylacrylamide. One direction is to investigate the potential applications of this compound in the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and skin disorders. Another direction is to investigate the mechanism of action of this compound in more detail to gain a better understanding of how it inhibits enzymes. Additionally, research can be conducted to investigate the potential applications of this compound in other areas of scientific research, such as cancer therapy and antimicrobial therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of this compound involves a multi-step process, and it has been found to exhibit inhibitory activity against various enzymes. This compound has potential applications in the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and skin disorders. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This compound has been found to exhibit various biochemical and physiological effects, and it has advantages and limitations for use in lab experiments. There are several future directions for research on this compound, including investigating its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 3-(4-nitrophenyl)-N-4-pyridinylacrylamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate to form 3-(4-nitrophenyl)-2-cyanoacrylonitrile. The second step involves the reaction of 3-(4-nitrophenyl)-2-cyanoacrylonitrile with pyridine in the presence of ethanol to form this compound. The purity of this compound can be improved by recrystallization from ethanol.
Scientific Research Applications
3-(4-nitrophenyl)-N-4-pyridinylacrylamide has been found to exhibit potential applications in various areas of scientific research. One of the main areas of application is in the field of drug discovery. This compound has been found to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and skin disorders.
properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(16-12-7-9-15-10-8-12)6-3-11-1-4-13(5-2-11)17(19)20/h1-10H,(H,15,16,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFOMRHDAUCERY-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)

![N-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786312.png)
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)

![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)





![2-[(3-bromobenzyl)thio]-4-pyrimidinol](/img/structure/B5786373.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)
